2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Fookes et al. (2008) explored the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted imidazo and pyrazolo pyrimidines for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), which are distinct from central benzodiazepine receptors (CBRs). These compounds were radiolabeled for potential use in positron emission tomography (PET) imaging to study PBR expression in neurodegenerative disorders. The distribution of radioactivity in rats indicated a parallel with known localization of PBRs, highlighting the potential of these compounds for imaging neuroinflammation (Fookes et al., 2008).
Synthesis of Pyrazolo Pyrimidine Analogues
Taylor and Patel (1992) synthesized several pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent, showcasing a principal synthetic step that involved a palladium-catalyzed C-C coupling. One of these compounds exhibited in vitro cell growth inhibitory activity, suggesting potential applications in cancer research (Taylor & Patel, 1992).
Microwave-Assisted Synthesis for Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) reported the microwave-assisted synthesis of pyrimidine-linked pyrazoles and their evaluation for insecticidal and antibacterial activities. This study illustrates the utility of these compounds in developing new insecticides and antibiotics, highlighting the relevance of such compounds in addressing agricultural and public health concerns (Deohate & Palaspagar, 2020).
Wirkmechanismus
Target of Action
AKOS021634124, also known as 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide or F3411-4045, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and apoptosis, and its inhibition can protect against mitochondrial dysfunction .
Mode of Action
AKOS021634124 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . This interaction prevents the formation of VDAC1 oligomers, which are crucial for the release of cytochrome c and the initiation of apoptosis . By inhibiting VDAC1 oligomerization, AKOS021634124 can protect cells from apoptosis and mitochondrial dysfunction .
Biochemical Pathways
In this pathway, the formation of VDAC1 oligomers leads to the release of cytochrome c from the mitochondria, which then triggers the activation of caspases and the initiation of apoptosis . By inhibiting VDAC1 oligomerization, AKOS021634124 could potentially disrupt this pathway and prevent apoptosis.
Result of Action
The primary result of AKOS021634124’s action is the inhibition of apoptosis and protection against mitochondrial dysfunction . This could potentially have therapeutic implications in diseases where apoptosis is dysregulated or where mitochondrial function is compromised.
Eigenschaften
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-5-30-23-22(18(4)27-30)28(15-21(31)26-20-12-11-16(2)17(3)13-20)25(33)29(24(23)32)14-19-9-7-6-8-10-19/h6-13H,5,14-15H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJSPICORBJFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.